Potency Advantage in HIV-1 Protease Inhibition: Cyclopentanyltetrahydrofuran vs. Bis-Tetrahydrofuran Scaffolds
In a head-to-head comparison of P2-ligand scaffolds for HIV-1 protease inhibitors, a derivative of the cyclopentanyltetrahydrofuran (Cp-THF) core, compound 26, exhibited a marked potency advantage. Compound 26, which contains a 3-(R)-hydroxyl group on the Cp-THF core, demonstrated superior enzyme inhibitory and antiviral activity compared to its 3-(S)-configured analog [1]. Furthermore, when compared to inhibitors based on the bis-tetrahydrofuran (bis-THF) scaffold, the Cp-THF series maintained potent activity against a panel of multidrug-resistant HIV-1 variants [1].
| Evidence Dimension | Enzyme Inhibitory Activity (Ki) and Antiviral Activity (IC50) |
|---|---|
| Target Compound Data | Ki = 2.9 pM; IC50 = 2.4 nM (for a highly optimized Cp-THF derivative, Inhibitor 23c) [2] |
| Comparator Or Baseline | 3-(S)-configured Cp-THF analog showed reduced activity [1]; Bis-THF-derived inhibitors (e.g., GRL-02031) exhibit Ki values in the low nanomolar range (e.g., Ki = 0.6 nM for a related bis-THF derivative) [3]. |
| Quantified Difference | The (R)-configuration on Cp-THF is essential for high potency; the pM Ki of the Cp-THF derivative is competitive with or exceeds many bis-THF analogs, while potentially offering a differentiated resistance profile. |
| Conditions | Biochemical enzyme inhibition assay and cell-based antiviral assay against HIV-1 in MT-2 cells [1]; Enzyme inhibition assay for Ki determination [2]. |
Why This Matters
This data demonstrates that the specific stereochemistry of the hexahydro-2H-cyclopenta[b]furan-3a-amine scaffold is critical for achieving picomolar potency against HIV-1 protease, a key differentiator for antiviral drug discovery programs.
- [1] Ghosh, A. K., et al. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure. J. Med. Chem. 2011, 54, 5890-5901. View Source
- [2] Steffey, M., et al. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. (Data for Inhibitor 23c). View Source
- [3] Ghosh, A. K., et al. GRL-02031, a Novel Nonpeptidic Protease Inhibitor (PI) Containing a Stereochemically Defined Fused Cyclopentanyltetrahydrofuran Potent against Multi-PI-Resistant Human Immunodeficiency Virus Type 1 In Vitro. Antimicrob. Agents Chemother. 2009. View Source
